molecular formula C10H6F2N4 B2369310 5-Amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carbonitrile CAS No. 1416344-53-0

5-Amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B2369310
CAS No.: 1416344-53-0
M. Wt: 220.183
InChI Key: XXSHPRMFJVWQQC-UHFFFAOYSA-N
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Description

5-Amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound belongs to the pyrazole family, which is known for its diverse biological activities and utility in medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of 5-Amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carbonitrile is 2,2-dialkylglycine decarboxylase , a common bacterial target . This enzyme plays a crucial role in the metabolism of bacteria, making it an attractive target for antimicrobial agents.

Result of Action

The result of the compound’s action is the inhibition of bacterial growth. By disrupting the function of a key enzyme, the compound prevents bacteria from carrying out essential metabolic processes. This leads to the death of the bacteria, providing an effective treatment for bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carbonitrile typically involves a multi-step process. One common method is the tandem Knoevenagel-cyclocondensation reaction. This reaction involves the condensation of aromatic aldehydes, malonitrile, and phenylhydrazine in a solvent mixture of water and ethanol at room temperature . This one-pot, three-component synthesis is efficient and yields the desired pyrazole derivative.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry, such as using catalyst-free reactions and environmentally benign solvents, are often applied to scale up the synthesis for industrial purposes .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino and difluorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carbonitrile is unique due to the presence of the 3,4-difluorophenyl group, which imparts distinct electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-amino-1-(3,4-difluorophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N4/c11-8-2-1-7(3-9(8)12)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSHPRMFJVWQQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=C(C=N2)C#N)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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